MCOPPB Trihydrochloride: A Technical Guide to Synthesis, Purification, and Biological Action
MCOPPB Trihydrochloride: A Technical Guide to Synthesis, Purification, and Biological Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
MCOPPB trihydrochloride (1-[1-(1-methylcyclooctyl)-4-piperidinyl]-2-[(3R)-3-piperidinyl]-1H-benzimidazole trihydrochloride) is a potent and highly selective non-peptide agonist for the nociceptin/orphanin FQ (NOP) receptor.[1][2] Its unique pharmacological profile, demonstrating significant anxiolytic effects without the memory or motor function impairments associated with other compounds, has made it a valuable tool in neuroscience research.[1] More recently, MCOPPB has been identified as a senolytic agent, capable of selectively eliminating senescent cells, opening new avenues for its therapeutic application.[3][4] This technical guide provides a comprehensive overview of the synthesis and purification of MCOPPB trihydrochloride, along with a detailed examination of its primary signaling pathway.
Physicochemical and Biological Properties
MCOPPB trihydrochloride is a white to off-white solid with good solubility in water and DMSO.[5][6] Its high affinity and selectivity for the human NOP receptor are key characteristics that drive its biological activity.
| Property | Value | Reference |
| Molecular Formula | C₂₆H₄₀N₄·3HCl | [5] |
| Molecular Weight | 534.05 g/mol | [5] |
| Purity | ≥98% (typically ≥99% by HPLC) | [5][7] |
| pKi (human NOP receptor) | 10.07 | [1][2] |
| Solubility | Water: ~30 mM, DMSO: ~60 mM | [5] |
| Appearance | White to off-white solid | |
| Storage | Store at -20°C | [5] |
Synthesis and Purification
The synthesis of MCOPPB involves a multi-step process culminating in the formation of the benzimidazole (B57391) core, followed by conversion to its trihydrochloride salt for improved solubility and stability. The key starting materials are (R)-N-Boc-3-aminopiperidine and 1-(1-methylcyclooctyl)piperidin-4-one. While the specific, detailed experimental protocol from the primary literature by Hayashi et al. (2009) could not be fully accessed, the following represents a plausible and detailed methodology based on general procedures for the synthesis of 1,2-disubstituted benzimidazoles and purification of piperidine (B6355638) derivatives.
Experimental Protocol: Synthesis of MCOPPB
Step 1: Reductive Amination
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To a solution of 1-(1-methylcyclooctyl)piperidin-4-one (1.0 eq) in dichloromethane (B109758) (DCM), add (R)-N-Boc-3-aminopiperidine (1.1 eq).
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Add sodium triacetoxyborohydride (B8407120) (1.5 eq) portion-wise at room temperature.
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Stir the reaction mixture at room temperature for 12-18 hours, monitoring completion by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
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Separate the organic layer, and extract the aqueous layer with DCM (3 x volumes).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude Boc-protected diamine intermediate.
Step 2: Benzimidazole Ring Formation
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Dissolve the crude Boc-protected diamine (1.0 eq) and 2-fluoronitrobenzene (1.2 eq) in dimethyl sulfoxide (B87167) (DMSO).
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Add potassium carbonate (3.0 eq) and heat the mixture at 120-140°C for 8-12 hours, monitoring by TLC.
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Cool the reaction mixture to room temperature and pour it into ice-water.
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Extract the product with ethyl acetate (B1210297) (3 x volumes).
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Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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The resulting nitro intermediate is then reduced. Dissolve the crude product in ethanol (B145695) and add palladium on carbon (10 mol%).
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Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).
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Filter the reaction mixture through a pad of Celite and concentrate the filtrate to give the crude amino intermediate.
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To form the benzimidazole, the amino intermediate is cyclized. A common method involves reaction with an orthoformate in the presence of an acid catalyst.
Step 3: Deprotection and Salt Formation
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Dissolve the Boc-protected MCOPPB in a solution of hydrochloric acid in dioxane (e.g., 4M HCl in dioxane) or a mixture of methanol (B129727) and concentrated HCl.
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Stir the solution at room temperature for 2-4 hours.
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Concentrate the reaction mixture under reduced pressure.
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The resulting solid is the crude MCOPPB trihydrochloride.
Experimental Protocol: Purification of MCOPPB Trihydrochloride
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Recrystallization: Dissolve the crude MCOPPB trihydrochloride in a minimal amount of a suitable hot solvent (e.g., methanol, ethanol, or a mixture of ethanol and water). Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization. Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
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Column Chromatography: For higher purity, the free base of MCOPPB (obtained by neutralizing the hydrochloride salt) can be purified by silica (B1680970) gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane). The purified free base is then converted back to the trihydrochloride salt as described above.
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Purity Analysis: The purity of the final product should be assessed by High-Performance Liquid Chromatography (HPLC), and its identity confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Characterization Data (Representative)
| Analysis | Expected Results |
| ¹H NMR | Peaks corresponding to the aromatic protons of the benzimidazole ring, the aliphatic protons of the cyclooctyl and piperidinyl rings, and the methyl group. |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, including the aromatic and aliphatic regions. |
| Mass Spec (ESI+) | [M+H]⁺ ion corresponding to the mass of the free base (C₂₆H₄₀N₄). |
| HPLC | A single major peak indicating high purity (typically >98%). |
Biological Activity and Signaling Pathway
MCOPPB exerts its biological effects primarily through the activation of the NOP receptor, a G protein-coupled receptor (GPCR). The canonical signaling pathway involves the coupling to Gαi/Gαo proteins.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Efficient synthesis of 1,2-disubstituted benzimidazoles catalyzed by phosphoric acid as a homogeneous catalyst under mild conditions and investigating their anti-diabetes properties through molecular docking studies and calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 1,2-disubstituted benzimidazoles using an aza-Wittig-equivalent process - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09010B [pubs.rsc.org]
- 6. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 1, 2 Disubstitued Benzimidazoles using SiO2/CaCl2.2H2O as a Catalyst [ijraset.com]
